2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, the synthesis of similar compounds often involves the introduction of trifluoromethyl groups within other molecules2. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block2.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. However, compounds with similar structures have been used in various chemical reactions. For example, pinacol boronic esters have been used in catalytic protodeboronation3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine (TFMP) derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds2.Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds structurally similar to the specified molecule, have shown promising anticancer properties. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019). Another study focused on 2-(4-aminophenyl)benzothiazole derivatives, demonstrating considerable antitumor activity against various cancer cell lines, highlighting the potential pharmacophoric group's significance in anticancer research (Yurttaş et al., 2015).
Antimicrobial Activity
Novel triazole compounds containing the thioamide group were synthesized and showed notable antifungal and plant growth-regulating activities, suggesting their use in agricultural applications (Li Fa-qian et al., 2005). Similarly, a study on new thiazolidin-4-one derivatives as potential antimicrobial agents revealed effective in vitro antibacterial and antifungal activities, underlining the importance of structural modifications in enhancing antimicrobial efficacy (Baviskar et al., 2013).
Enzyme Inhibition
Research into IDO1 inhibitors for cancer immunotherapy identified potent compounds through structural modifications of the specified molecule, revealing a unique sulfur-aromatic interaction network that significantly enhances enzyme inhibitory activity. This discovery opens new avenues for the design of IDO1 inhibitors with improved potency and specificity (Peng et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for this compound would depend on its potential applications. Given the biological activity of indole and trifluoromethyl groups, this compound could have potential applications in pharmaceuticals or agrochemicals2.
Please note that this is a general analysis based on the structural components of the compound. For a more detailed and accurate analysis, more specific information or studies related to this exact compound would be needed.
properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-8-3-2-7-14(15)16)26-27-19(28)30-11-17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBJVFJHMTMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide |
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